4-(Triphenylsilyl)phenyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

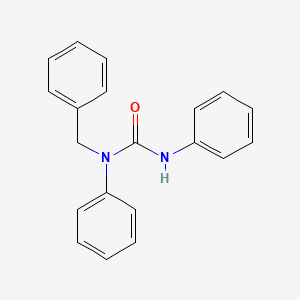

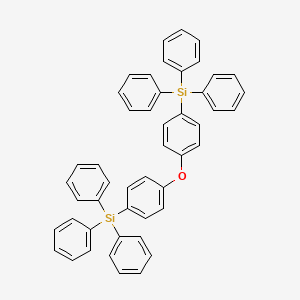

4-(トリフェニルシリル)フェニルエーテルは、分子式C48H38OSi2、分子量687.009 g/molの有機化合物です 。この化合物は、フェニルエーテル部分にトリフェニルシリル基が付加されていることを特徴としています。その独特の化学的性質により、様々な科学研究用途に使用されています。

2. 製法

合成経路と反応条件

4-(トリフェニルシリル)フェニルエーテルを合成するための最も一般的な方法は、ウィリアムソンエーテル合成です。 これは、アルコキシドイオンと第一級アルキルハライドまたはトシラートをS_N2反応で反応させることを含みます 。アルコキシドイオンは通常、アルコールを水素化ナトリウム(NaH)などの強塩基と反応させることで生成されます。 別のバリエーションでは、酸化銀(Ag2O)を穏やかな塩基として使用し、遊離アルコールを直接アルキルハライドと反応させることができます .

工業的生産方法

4-(トリフェニルシリル)フェニルエーテルの工業的生産方法は十分に文書化されていませんが、おそらくウィリアムソンエーテル合成の大規模な適応を含むでしょう。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 4-(Triphenylsilyl)phenyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another variation involves using silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the Williamson ether synthesis. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

反応の種類

4-(トリフェニルシリル)フェニルエーテルは、次のようないくつかの種類の化学反応を起こします。

還元: これは、水素の付加または酸素の除去を含みます。

置換: これには、求核置換反応と求電子置換反応が含まれます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。

置換: ハロゲン(例:塩素、臭素)や酸(例:塩酸、硫酸)などの試薬が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりフェノール性化合物が生成される可能性があり、一方、還元によりアルコールが生成される可能性があります。

4. 科学研究への応用

4-(トリフェニルシリル)フェニルエーテルは、次のような様々な科学研究用途で使用されています。

化学: より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。

生物学: 細胞シグナル伝達や分子相互作用に関する研究で使用されます。

医学: その潜在的な治療用途に関する研究が進行中です。

科学的研究の応用

4-(Triphenylsilyl)phenyl ether is used in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: It is used in studies involving cell signaling and molecular interactions.

Medicine: Research into its potential therapeutic applications is ongoing.

Industry: It is used in the production of polymers and other advanced materials.

作用機序

4-(トリフェニルシリル)フェニルエーテルの作用機序は、様々な分子標的や経路との相互作用を含みます。この化合物の独特の構造により、様々な化学反応に関与し、生物学的プロセスや材料特性に影響を与えます。その作用機序に関する具体的な詳細は、現在も調査中です。

類似化合物との比較

類似化合物

- トリメチルシリルエーテル

- トリエチルシリルエーテル

- tert-ブチルジメチルシリルエーテル

- tert-ブチルジフェニルシリルエーテル

- トリイソプロピルシリルエーテル

独自性

4-(トリフェニルシリル)フェニルエーテルは、トリフェニルシリル基により、他のシリルエーテルとは異なる化学的性質を有するため、独特です。このため、これらの性質が有利である特定の研究および産業用途において特に役立ちます。

特性

CAS番号 |

57519-30-9 |

|---|---|

分子式 |

C48H38OSi2 |

分子量 |

687.0 g/mol |

IUPAC名 |

triphenyl-[4-(4-triphenylsilylphenoxy)phenyl]silane |

InChI |

InChI=1S/C48H38OSi2/c1-7-19-41(20-8-1)50(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)49-40-33-37-48(38-34-40)51(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |

InChIキー |

JUAPGWMEWKQKNB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)

![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)